molecular formula C17H15F3N4O3S B2985422 4-Methoxy-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide CAS No. 320421-90-7

4-Methoxy-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide

Cat. No.: B2985422
CAS No.: 320421-90-7
M. Wt: 412.39
InChI Key: PLXRCMUNPNQMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide is a sulfonohydrazide derivative featuring a quinazolinyl core substituted with a trifluoromethyl group at the 2-position and a methoxy-substituted benzene sulfonohydrazide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the quinazolinyl scaffold contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3S/c1-24(23-28(25,26)12-9-7-11(27-2)8-10-12)15-13-5-3-4-6-14(13)21-16(22-15)17(18,19)20/h3-10,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXRCMUNPNQMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide, also known as CAS 320421-90-7, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique molecular structure, characterized by the presence of a quinazoline moiety and trifluoromethyl group, suggests promising interactions with biological targets.

  • Molecular Formula : C17H15F3N4O3S
  • Molecular Weight : 412.39 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 442.4 ± 55.0 °C
  • Flash Point : 221.4 ± 31.5 °C

The biological activity of this compound can be attributed to its structural components, particularly the quinazoline and sulfonamide functionalities. Quinazolines are known for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory effects. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve the compound's bioavailability.

Biological Activity Overview

Research has indicated that derivatives of quinazoline compounds exhibit various biological activities:

  • Anticancer Activity : Quinazoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways that regulate growth and survival.
  • Antimicrobial Properties : Some studies suggest that quinazoline derivatives possess significant antibacterial and antifungal properties, potentially by disrupting microbial cell wall synthesis or function.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various quinazoline derivatives, including those structurally related to our compound, on human cancer cell lines (HeLa and MCF-7). The results indicated that compounds with a trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting a structure-activity relationship that favors halogen substitution for increased potency .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of quinazoline derivatives against Gram-positive and Gram-negative bacteria. The study found that certain modifications, such as the incorporation of a sulfonamide group, significantly increased antibacterial activity .

Data Tables

PropertyValue
Molecular FormulaC17H15F3N4O3S
Molecular Weight412.39 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point442.4 ± 55.0 °C
Flash Point221.4 ± 31.5 °C
Biological ActivityEffect
AnticancerInhibition of cell proliferation in cancer lines
AntimicrobialSignificant activity against bacterial strains
Anti-inflammatoryReduction in pro-inflammatory markers

Comparison with Similar Compounds

Table 1: Key Properties of Selected Sulfonohydrazides
Compound Name Yield (%) Rf Melting Point (°C) Key Functional Groups Spectral Data (Selected)
Target Compound : 4-Methoxy-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide N/A N/A N/A Quinazolinyl, CF3, OCH3, SO2NHNHCH3 Not explicitly reported in evidence; inferred similarity to analogs .
4-Methoxy-N'-(2-(3-methoxyphenyl)acetyl)benzenesulfonohydrazide (34) 70 0.2 146–147 Methoxy, acetyl, SO2NHNH2 FT-IR: NH (3319 cm⁻¹), C=O (1663 cm⁻¹); ¹H NMR: aromatic δ 6.8–7.6 ppm, OCH3 δ 4.03 ppm
N'-(1-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-chloro-N-phenylbenzohydrazide (7b4) N/A N/A 130–131 Quinazolinone, Cl, benzyl FT-IR: NH (3249 cm⁻¹), C=O (1680 cm⁻¹)
4-Bromo-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide N/A N/A N/A Quinazolinyl, CF3, Br, SO2NHNHCH3 Not reported; structural similarity suggests comparable lipophilicity to target compound.
4-Chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide N/A N/A N/A Quinazolinyl, Cl, SCH3 Molecular formula: C17H15ClN4OS; molecular weight: 358.8 g/mol
Key Observations:
  • Substituent Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to methyl or methoxy groups in analogs like compound 34 . This may influence binding affinity to hydrophobic enzyme pockets.
  • Quinazolinyl Core: Compounds with quinazolinyl or quinazolinone cores (e.g., 7b4 and 4-bromo analog ) show improved thermal stability, as evidenced by higher melting points compared to non-heterocyclic sulfonohydrazides.
  • Synthetic Challenges: The target compound’s synthesis likely involves coupling between a quinazolinyl amine and a sulfonohydrazide precursor, similar to methods for compound 7b4 . However, the trifluoromethyl group may require specialized fluorination steps .

Physicochemical and Spectral Comparisons

  • FT-IR Spectroscopy : The target compound is expected to show NH stretching (3150–3319 cm⁻¹) and C=O/C=S vibrations (1243–1682 cm⁻¹), similar to analogs .
  • ¹H NMR : Aromatic protons in the quinazolinyl ring would resonate at δ 7.5–8.5 ppm, while the OCH3 group would appear as a singlet near δ 3.8–4.0 ppm .

Q & A

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer : Issues like low yields (e.g., 74% in small-scale vs. <50% in larger batches) may stem from inefficient mixing or exothermic reactions. Use flow chemistry systems for controlled heat dissipation and automated solvent evaporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.